molecular formula C10H6F6O3 B180096 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid CAS No. 180134-15-0

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

Cat. No.: B180096
CAS No.: 180134-15-0
M. Wt: 288.14 g/mol
InChI Key: IIWWKGJYKXFWRG-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H6F6O3. It is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct ortho-arylation of benzoic acids using trifluoromethylating agents under specific reaction conditions

Industrial Production Methods

Industrial production methods for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzoic acid core.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The methoxy group can also influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the methoxy group.

    4-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group in a different position.

    2,6-Bis(trifluoromethyl)benzoic acid: Similar but lacks the methoxy group.

Uniqueness

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O3/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWWKGJYKXFWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372418
Record name 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180134-15-0
Record name 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methoxy-3,5-bis(trifluoromethyl)benzene (48, 0.56 g, 2.33 mmol) in anhydrous ether (5 mL) was slowly added n-BuLi (1.6 M solution in hexanes, 3 mL, 4.66 mmol) at 0° C. The reaction mixture was stirred at room temperature for 1 h. Dry ice was added into the yellow suspension until the starting material was completely consumed as monitored by TLC. The reaction was quenched with H2O (3 mL) and organic layer was separated. The aqueous layer was acidified with concentrated HCl, and then extracted with Et2O (3×5 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid (49, 0.38 g, 50%): 1H NMR (300 MHz, DMSO-d6) δ 13.94 (s, 1H), 7.76 (s, 1H), 3.97 (s, 1H).
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid contribute to the properties of the synthesized porphyrazines?

A1: In the study, this compound acts as a bulky, electron-withdrawing substituent when esterified to the periphery of a magnesium porphyrazine core []. This modification significantly influences the final properties of both the metal-free and metallo-porphyrazines.

    Q2: What spectroscopic techniques were employed to confirm the successful incorporation of this compound into the porphyrazine structure?

    A2: The successful esterification of this compound and the formation of the target porphyrazines were confirmed using a combination of spectroscopic techniques []:

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